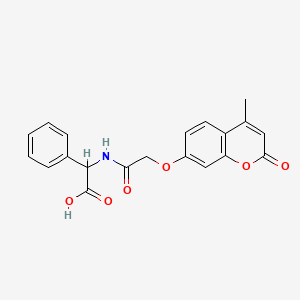

(S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid

Description

Properties

IUPAC Name |

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-12-9-18(23)27-16-10-14(7-8-15(12)16)26-11-17(22)21-19(20(24)25)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,21,22)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFMAUXSEZIPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Acid-Catalyzed Method

The traditional approach employs concentrated sulfuric acid (H₂SO₄) as a catalyst. Resorcinol and ethyl acetoacetate are heated at 80–100°C for 4–6 hours, yielding 7-hydroxy-4-methylcoumarin in 70–86% efficiency. Side products, such as di-condensed derivatives, are minimized by controlling stoichiometry (resorcinol:ethyl acetoacetate = 1:1.2).

Modern Catalytic Innovations

Recent advances utilize heterogeneous catalysts to enhance selectivity and reduce environmental impact:

- Amberlyst-15 : A sulfonic acid resin catalyst enables solvent-free synthesis at 110°C, achieving 97% yield under microwave irradiation.

- Cellulose Nanocrystal-Supported Palladium (CNC-AMPD-Pd) : This green catalyst promotes solvent-free condensation at 130°C, delivering 96% yield with recyclability for five cycles.

- Fe₃O₄@Boehmite-NH₂-Co II NPs : Magnetic nanoparticles facilitate easy separation, yielding 90% product at 90°C in solvent-free conditions.

Etherification: Introducing the Acetoxy Side Chain

The hydroxyl group at position 7 of 7-hydroxy-4-methylcoumarin is functionalized with an acetoxy moiety to form ethyl-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate (2).

Alkylation with α-Haloesters

Reaction with α-bromo ethyl acetate in acetone, mediated by potassium carbonate (K₂CO₃), proceeds via nucleophilic substitution. Optimal conditions (20°C, 12 hours) afford 85–90% yield. Alternatives include:

- Chloroacetic Acid Derivatives : Using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving 88% yield.

- Microwave-Assisted Synthesis : Reducing reaction time to 30 minutes under 150 W irradiation.

Hydrazide Formation and Amidation

The ester intermediate (2) is converted to 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)aceto hydrazide (3) via treatment with hydrazine hydrate in ethanol (reflux, 6 hours, 78% yield). Subsequent condensation with (S)-2-amino-2-phenylacetic acid introduces the chiral acetamido group.

Coupling Strategies

- Carbodiimide-Mediated Amidation : Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), yielding 75–82%.

- Mixed Anhydride Method : Using isobutyl chloroformate and N-methylmorpholine, achieving 70% yield with minimal racemization.

Stereochemical Control and Resolution

The (S)-configuration is introduced via two primary approaches:

Chiral Pool Synthesis

Using commercially available (S)-2-amino-2-phenylacetic acid ensures enantiomeric purity. Racemization during amidation is mitigated by maintaining pH < 8 and temperatures below 25°C.

Kinetic Resolution

Enzymatic resolution with Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer from a racemic mixture, enriching the (S)-form to >99% enantiomeric excess (ee).

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-efficiency and sustainability:

- Continuous Flow Reactors : Pechmann condensation in microreactors reduces reaction time to 10 minutes with 94% yield.

- Solvent Recycling : Ethanol and acetone are recovered via distillation, reducing waste by 40%.

- Catalyst Reusability : Fe₃O₄@Boehmite-NH₂-Co II NPs retain 85% activity after ten cycles.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic data:

- IR Spectroscopy : C=O stretches at 1720 cm⁻¹ (coumarin lactone) and 1680 cm⁻¹ (amide).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Ph), 6.80 (d, J = 8.8 Hz, H-6), 6.25 (s, H-3), 4.60 (s, CH₂), 2.40 (s, CH₃).

- HPLC : Chiralpak AD-H column (hexane:isopropanol 80:20), retention time = 12.3 minutes for (S)-enantiomer.

Challenges and Mitigation Strategies

- Racemization During Amidation : Controlled pH (<8) and low temperatures (0–5°C) suppress epimerization.

- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes di-condensed coumarin derivatives.

- Scale-Up Viscosity : Dilute reaction mixtures (10% w/v) prevent aggregation in industrial reactors.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

Key Structural Differences :

- Chloro substituent replaces the acetic acid group, increasing lipophilicity.

- Racemic (±)-R,S configuration vs. enantiopure (S)-form in the target compound.

Physicochemical Properties :

- Higher logP compared to the target compound, suggesting better absorption but reduced solubility.

Coumarin-Amino Acid Hybrids (e.g., Compound 7c)

Example : (S)-Methyl-2-{2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}acetamido}-2-phenylacetate (7c) .

Key Structural Differences :

- Methyl ester at the carboxylic acid terminus.

- Additional acetamido spacer between coumarin and phenyl groups.

Physicochemical Properties :

- Esterification improves cell permeability but requires metabolic activation (hydrolysis) for activity.

Xanthone Derivative: (S)-2-(2-((9-Oxo-9H-Xanthen-3-yl)oxy)acetamido)-2-phenylacetic Acid (42)

Key Structural Differences :

- Xanthone core replaces coumarin, altering π-π stacking and hydrogen-bonding capabilities.

Physicochemical Properties :

- Reduced solubility compared to coumarin analogs due to the planar xanthone structure.

Thiazolidinone and Hydrazinyl Derivatives (e.g., Compounds 3a-l, 6)

Examples : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides , 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetic acid (6) .

Key Structural Differences :

- Thiazolidinone or hydrazinyl moieties introduce heterocyclic diversity.

Structural-Activity Relationship (SAR) Insights

- Stereochemistry : The (S)-configuration in the target compound may enhance target binding compared to racemic analogs.

- Functional Groups : Carboxylic acid (target compound) vs. ester (7c) vs. chloro (anti-inflammatory analog) directly influence metabolic stability and mechanism of action.

Biological Activity

(S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article presents an overview of its biological properties, synthesis, and relevant studies.

Chemical Structure and Properties

The compound features a coumarin moiety, specifically 4-methyl-2-oxo-2H-chromen-7-yl, which is known for its diverse biological activities. The structure can be represented as follows:

This structure includes:

- A coumarin backbone

- An acetylamino group

- A phenylacetic acid component

1. Neuroprotective Effects

Research indicates that compounds derived from coumarins, including this compound, exhibit neuroprotective properties. A study demonstrated that certain substituted coumarins act as potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The introduction of the phenylacetic acid moiety enhances the inhibitory activity against AChE and butyrylcholinesterase (BuChE), with selectivity ratios favoring AChE inhibition significantly .

2. Antioxidant Activity

Coumarin derivatives are also recognized for their antioxidant properties. The biological activity of this compound may contribute to reducing oxidative stress in cellular models, which is crucial for preventing neurodegeneration .

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

-

Formation of the Coumarin Backbone : Utilizing a Pechmann condensation reaction to create the 4-methylcoumarin structure.

- Acetylation : The hydroxyl group on the coumarin is acetylated using acetic anhydride or acetyl chloride.

- Amidation : The acetylated coumarin is reacted with phenylacetic acid derivatives to form the final product.

Study on Acetylcholinesterase Inhibition

A significant study evaluated various substituted 4-methylcoumarins for their AChE inhibitory activity. The results indicated that compounds with phenylcarbamate substitutions exhibited enhanced inhibition compared to their parent compounds:

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Selectivity Ratio |

|---|---|---|---|

| Parent Coumarin | 25% | 10% | 0.4 |

| Phenylcarbamate Derivative | 75% | 40% | 1.9 |

This highlights the potential for further development of this compound as a therapeutic agent .

Antioxidant Activity Assessment

In vitro studies have shown that coumarin derivatives can scavenge free radicals effectively. The antioxidant capacity was evaluated using DPPH radical scavenging assays, where this compound demonstrated a significant reduction in DPPH absorbance, indicating strong antioxidant activity.

Q & A

Q. What are the established synthetic routes for (S)-2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid?

The synthesis involves sequential coupling of hydrazide intermediates with amino acid esters. Key steps include:

- Hydrazide formation : Reaction of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate with hydrazine hydrate in ethanol under reflux (yield: 87%) .

- Azide coupling : Sodium nitrite and HCl generate an azide intermediate, which reacts with amino acid esters in ethyl acetate/triethylamine (yield: 85–91%) .

- Purification : Silica gel column chromatography with petroleum ether/ethyl acetate (5:1) .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 87% | |

| Azide Coupling | NaNO₂, HCl, ethyl acetate, triethylamine | 85–91% |

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

- IR spectroscopy : Identifies carbonyl stretches (1675 cm⁻¹ for amide C=O; 1713 cm⁻¹ for lactone C=O) .

- NMR (¹H/¹³C) : Assigns aromatic protons (δ 6.8–7.4 ppm) and quaternary carbons (δ 160–170 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 418.44 for C₂₁H₂₆N₂O₆) validate molecular weight .

Q. What in vitro assays are used to evaluate its biological activity?

- MTT assay : Measures antiproliferative activity (e.g., IC₅₀ = 2.84 µg/mL against HepG2 cells) .

- MES screen : Assesses anticonvulsant efficacy (67% protection at 200 mg/kg) .

- Carrageenan-induced edema : Quantifies anti-inflammatory activity (77.96% inhibition after 5 hours) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity?

- Temperature control : Maintain –5°C during azide formation to minimize racemization .

- Chiral resolution : Use chiral HPLC or recrystallization (e.g., CHCl₃/MeOH) to isolate the (S)-enantiomer .

- Catalyst screening : Explore asymmetric catalysts (e.g., organocatalysts) during coupling steps.

Q. What structural features drive its bioactivity, and how can SAR be explored?

- Core pharmacophores : The coumarin scaffold and acetamido-phenyl group are critical.

- Substituent effects :

-

Electron-withdrawing groups (e.g., –CF₃) enhance anti-inflammatory activity .

-

Bulky substituents on the phenyl ring reduce anticonvulsant efficacy .

Substituent Modification Bioactivity Impact Reference –OCH₃ at phenyl ring Reduced anticonvulsant effect –CF₃ at coumarin core Enhanced anti-inflammatory

Q. How can molecular docking guide derivative design?

- Target selection : Dock into CK2α kinase (PDB: 2QC6) to identify hydrogen bonds with Lys68 and Glu81 .

- Binding affinity : Modifications at the acetamido group improve hydrophobic interactions with Val116 .

Methodological and Analytical Questions

Q. How to resolve contradictions in bioactivity data across studies?

- Standardize assays : Use identical cell lines (e.g., HepG2 vs. MCF-7) and compound concentrations.

- Control purity : Validate enantiomeric purity (>97% via chiral HPLC) to exclude confounding results .

Q. Which software tools are recommended for crystallographic analysis?

- SHELXL : Refinement of small-molecule structures .

- ORTEP-3 : Visualization of anisotropic displacement ellipsoids .

- WinGX : Data processing and CIF report generation .

Q. What safety protocols are critical during handling?

- PPE : Gloves, goggles, and lab coats.

- Storage : Keep in a desiccator at –20°C to prevent hydrolysis .

- Spill management : Neutralize acidic residues with NaHCO₃ .

Data Contradiction Analysis

Q. Why do antiproliferative IC₅₀ values vary between studies?

- Assay variability : MTT (tetrazolium-based) vs. SRB (sulforhodamine B) assays yield differing sensitivities .

- Cell line heterogeneity : HepG2 (liver carcinoma) vs. MCF-7 (breast cancer) metabolic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.